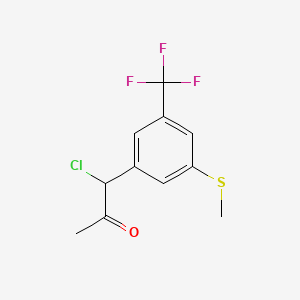

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

Description

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted phenyl ring with methylthio (-SMe) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively. This compound is structurally significant due to the electron-withdrawing effects of the -CF₃ group and the sulfur-containing -SMe substituent, which influence its reactivity and physicochemical properties. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-chloro-1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-3-8(11(13,14)15)5-9(4-7)17-2/h3-5,10H,1-2H3 |

InChI Key |

OGULLNDOUWSHTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Phenyl Ring

The phenyl ring with methylthio and trifluoromethyl substituents is typically prepared or functionalized prior to ketone formation. The trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethylated starting materials. The methylthio group (-SCH3) can be introduced by nucleophilic substitution or via thiolation reactions on appropriately activated aromatic substrates.

Formation of the Chlorinated Propan-2-one Side Chain

The key step in synthesizing 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is the alpha-chlorination of the corresponding acetophenone derivative. This involves:

- Starting from 1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one (acetophenone derivative).

- Alpha-chlorination using reagents such as thionyl chloride (SOCl2) or other chlorinating agents under controlled temperature conditions.

- Reaction conditions typically involve refluxing in organic solvents with catalysts or additives to facilitate chlorination and avoid over-chlorination or side reactions.

Representative Synthetic Procedure

A representative method based on literature protocols includes:

- Dissolution of the acetophenone derivative in an inert organic solvent (e.g., dichloromethane or chloroform).

- Addition of thionyl chloride dropwise at 0 °C to the stirred solution.

- Gradual warming to room temperature and stirring overnight to ensure complete chlorination.

- Removal of excess thionyl chloride under reduced pressure.

- Purification by washing with ether and drying to isolate the chlorinated product as a fine powder.

Optimization and Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Inert, good solubility for reactants |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Chlorinating Agent | Thionyl chloride (SOCl2) | Efficient alpha-chlorination reagent |

| Reaction Time | Overnight (12-16 hours) | Ensures completion of chlorination |

| Workup | Vacuum removal of excess reagents | Prevents contamination |

| Purification | Washing with diethyl ether, drying | Yields pure product |

This optimization is crucial to maximize yields and minimize by-products such as over-chlorinated or polymerized species.

Data Table: Summary of Preparation Methods

Additional Notes on Related Synthetic Routes

- Alternative chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride may be used but require careful control to avoid side reactions.

- The methylthio substituent is sensitive to oxidation; thus, inert atmosphere or antioxidants may be employed during synthesis.

- The trifluoromethyl group is generally stable under these conditions but can influence reactivity and requires careful optimization of reaction parameters.

Chemical Reactions Analysis

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure, featuring a chlorine atom, a methylthio group, and a trifluoromethyl group attached to a phenyl ring. It is used in chemistry as an intermediate in the synthesis of complex organic molecules, in biology for studies involving enzyme inhibition and protein interactions, and in industry for the production of specialty chemicals and materials with unique properties.

Chemical Reactions Analysis

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one undergoes several chemical reactions:

- Oxidation This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

- Reduction Reduction reactions can convert the compound into different derivatives, such as alcohols or amines.

- Substitution The chlorine atom can be substituted with other nucleophiles, leading to a wide range of products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

This compound stands out due to its unique combination of functional groups. Similar compounds include 1-Chloro-1-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one and 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one. These compounds share some structural similarities but differ in the position of the trifluoromethyl group, which can significantly affect their chemical properties and applications.

Other trifluoromethyl compounds include:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Electronic Effects

- The trifluoromethyl (-CF₃) group in the target compound and ’s analog enhances electron withdrawal, stabilizing the ketone group and influencing nucleophilic attack patterns.

- The methylthio (-SMe) group in the target compound and ’s analog introduces sulfur-based resonance effects, which may alter redox behavior compared to oxygen-containing analogs like ’s methoxy (-OCH₃) derivative .

Physicochemical Properties

- However, the lack of melting/boiling point data in and limits direct comparisons .

- The α,β-unsaturated ketone in ’s thiophene-derived compound confers conjugation, likely reducing electrophilicity at the carbonyl compared to saturated analogs like the target compound .

Biological Activity

1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound with significant biological activity. This compound, characterized by its unique structural features, including a chloro group, a methylthio group, and a trifluoromethyl group, has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 298.71 g/mol

- IUPAC Name : 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one

- Canonical SMILES : CC(=O)C(C1=CC(=C(C(=C1)Cl)SC(F)(F)F)F)C

The biological activity of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one primarily involves its interaction with various molecular targets. It may act as an enzyme inhibitor , binding to the active sites of enzymes and preventing substrate interaction, which can lead to altered metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MDA-MB-231 | 23 |

| CA-4 | MCF-7 (reference) | 3.9 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. It may inhibit tubulin polymerization, a critical process in cell division, thus exhibiting antimitotic properties. Flow cytometry studies have indicated that related compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis .

Study on Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of several structurally similar compounds on MCF-7 breast cancer cells. The results indicated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts. The study highlighted the importance of substituent groups in determining biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one to various proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit targets such as human Son of sevenless homolog 1 (SOS1), demonstrating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.